![molecular formula C11H15NO4S B1268937 3-(Benzyl-methanesulfonyl-amino)-propionic acid CAS No. 340025-20-9](/img/structure/B1268937.png)
3-(Benzyl-methanesulfonyl-amino)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyl-methanesulfonyl-amino)-propionic acid, also known as BMAPA, is a relatively new organic compound that has been studied for its potential applications in scientific research. BMAPA is an organosulfur compound and a member of the class of carboxylic acids. It has a unique structure that contains both a carboxylic acid group and a sulfonyl group. The combination of these two groups makes BMAPA a versatile molecule that can be used for a variety of different applications.
Wissenschaftliche Forschungsanwendungen
Drug Design for Type 2 Diabetes
This compound has been identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a crucial role in regulating insulin signaling pathways, and its inhibition is a promising strategy for designing drugs against type 2 diabetes. By inhibiting PTP1B, 3-(Benzyl-methanesulfonyl-amino)-propionic acid can enhance insulin sensitivity and help manage blood glucose levels.
Computational Drug Discovery
The compound has been used in computational drug discovery methods, such as virtual screening and molecular docking . These techniques allow researchers to predict how well 3-(Benzyl-methanesulfonyl-amino)-propionic acid binds to PTP1B and to optimize its structure for better efficacy and selectivity.
Pharmacophore Modeling
3-(Benzyl-methanesulfonyl-amino)-propionic acid: serves as a key structure in pharmacophore modeling . This approach helps in identifying the essential features required for the compound to interact effectively with PTP1B, aiding in the design of more potent inhibitors.
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies involve the compound to establish a relationship between its chemical structure and biological activity . This information is vital for predicting the properties of new PTP1B inhibitors and for guiding the synthesis of compounds with improved therapeutic profiles.
Wirkmechanismus
Target of Action
The primary target of the compound “3-(Benzyl-methanesulfonyl-amino)-propionic acid” is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a crucial role in the negative regulation of insulin and leptin pathways . It has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and obesity .
Mode of Action
The compound interacts with the A, B, and C binding sites of the PTP1B enzyme . This interaction inhibits the activity of PTP1B, which in turn enhances insulin-mediated IRβ phosphorylation and insulin-stimulated glucose uptake .
Biochemical Pathways
The inhibition of PTP1B affects several signaling pathways, including insulin, leptin, and the ErbB signaling network . The compound’s action on these pathways can lead to improved insulin sensitivity and glucose metabolism, which are beneficial effects for the treatment of type 2 diabetes .
Pharmacokinetics
Similar compounds have been shown to be extensively metabolized, with the radioactivity predominantly excreted in feces
Result of Action
The result of the compound’s action is an enhancement of insulin-mediated IRβ phosphorylation and insulin-stimulated glucose uptake . This can lead to improved glucose metabolism and insulin sensitivity, which are beneficial for the treatment of type 2 diabetes .
Eigenschaften
IUPAC Name |
3-[benzyl(methylsulfonyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(15,16)12(8-7-11(13)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWXCICKZFCDBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC(=O)O)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349431 |
Source
|
Record name | 3-(Benzyl-methanesulfonyl-amino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyl-methanesulfonyl-amino)-propionic acid | |
CAS RN |
340025-20-9 |
Source
|
Record name | 3-(Benzyl-methanesulfonyl-amino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.